2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine
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Overview
Description
2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a sulfonyl group and a chiral side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chiral Side Chain: The chiral side chain can be synthesized through enantioselective reactions, such as the diastereoselective addition of lithium dialkylcuprates to an enoate intermediate.
Sulfonylation: The chiral side chain is then subjected to sulfonylation using sulfonyl chlorides or fluorosulfonyl radicals.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This interaction can be studied using molecular docking and in silico modeling techniques to predict binding affinities and modes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid with similar chiral centers.
Sulfonyl Fluorides: Compounds with similar sulfonyl functional groups.
Pyrimidine Derivatives: Various pyrimidine-based compounds with different substituents.
Uniqueness
2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is unique due to its specific combination of a chiral side chain and a sulfonyl-pyrimidine structure. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[(2S,3R)-3-methylpent-4-en-2-yl]sulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-8(2)9(3)15(13,14)10-11-6-5-7-12-10/h4-9H,1H2,2-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXLSQSSICMTBK-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)S(=O)(=O)C1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)[C@H](C)S(=O)(=O)C1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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